molecular formula C12H24N2O B11352370 N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide

N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide

Cat. No.: B11352370
M. Wt: 212.33 g/mol
InChI Key: FYNYQUSGUDDNOY-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide is an organic compound belonging to the class of amides This compound is characterized by the presence of a cyclohexyl ring substituted with a dimethylamino group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide typically involves the reaction of 1-(dimethylamino)cyclohexylmethanol with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the propanamide group.

Reaction Conditions:

    Reagents: 1-(dimethylamino)cyclohexylmethanol, propanoyl chloride, triethylamine

    Solvent: Dichloromethane

    Temperature: Room temperature

    Time: 2-3 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclohexyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions

    Reduction: Lithium aluminum hydride; anhydrous conditions

    Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Substituted amides or cyclohexyl derivatives

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide can be compared with other similar compounds, such as:

    N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: Similar structure but with a benzamide moiety instead of propanamide.

    3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921): A potent opioid analgesic with a similar cyclohexyl and dimethylamino substitution but with additional chlorine atoms on the benzamide ring.

Uniqueness:

  • The presence of the propanamide group in this compound distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable tool for research and industrial applications

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C12H24N2O/c1-4-11(15)13-10-12(14(2)3)8-6-5-7-9-12/h4-10H2,1-3H3,(H,13,15)

InChI Key

FYNYQUSGUDDNOY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1(CCCCC1)N(C)C

Origin of Product

United States

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